BenchChemオンラインストアへようこそ!

2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Medicinal Chemistry Kinase Inhibition

This compound uniquely combines a 3-pyridyl-thiazole core, a recognized kinase hinge-binding motif, with a 4-ethoxyphenyl acetamide tail. It is a chemically tractable scaffold for SAR libraries, with the ethoxy group offering modification potential. While acting as a potential Src/ROCK kinase inhibitor probe, its differentiation from analogs rests on structural novelty due to a lack of head-to-head biological data. Insist on a Certificate of Analysis (CoA) and inquire about any in-house screening data to mitigate procurement risk.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 923483-90-3
Cat. No. B2679940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
CAS923483-90-3
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C18H17N3O2S/c1-2-23-15-7-5-13(6-8-15)10-17(22)21-18-20-16(12-24-18)14-4-3-9-19-11-14/h3-9,11-12H,2,10H2,1H3,(H,20,21,22)
InChIKeyLPTZDLUHCCXKGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 923483-90-3)


2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 923483-90-3) is a synthetic small-molecule heterocyclic compound (molecular formula: C18H17N3O2S; molecular weight: 339.41 g/mol) . It belongs to the class of thiazole-acetamide derivatives, which are generally investigated for their potential biological activities. The compound is currently available from a limited number of specialized chemical suppliers, typically at a default purity of 95% .

Procurement Risk Analysis for 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 923483-90-3)


A critical limitation must be stated upfront: there appears to be no publicly available primary research literature that provides quantitative biological activity data (e.g., IC50, Ki, MIC values) specifically for this compound or for its immediate structural analogs when compared head-to-head. Available information is largely confined to supplier websites, which a) are excluded by the rules of this analysis, and b) primarily provide qualitative descriptions and computational predictions rather than experimentally verified data. Consequently, any direct quantitative head-to-head comparison with close structural analogs cannot be constructed. The evidence presented below is therefore drawn from class-level structural inferences and data on related, but more distantly related, thiazole-acetamide and pyridinyl-thiazole compounds. This represents a high procurement risk: without verified potency or selectivity data, the differentiation of this compound from its analogs rests entirely on theoretical structural considerations. Users should request specific Certificates of Analysis (CoA) and any in-house screening data from suppliers before making procurement decisions.

Differentiation Analysis for 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 923483-90-3)


Comparison of Pyridine Linking Positions

The target compound positions the pyridine ring at the 3-position (meta) of the thiazole core. While direct activity data is unavailable, a related patent on substituted aminothiazoles describes compounds with a pyridin-3-yl-thiazol-2-amine scaffold as inhibitors of cancers and hepatitis virus replication [1]. The closest structural comparator with available data is the '2-pyridyl' regioisomer class, where 4-(2-pyridyl)thiazole-2-acetamide derivatives have been evaluated for anticancer activity. However, quantitative data comparing the 3-pyridyl and 2-pyridyl isomers under identical assay conditions is not published.

Medicinal Chemistry Kinase Inhibition

Implications of the 4-Ethoxyphenyl Acetamide Substituent

The 4-ethoxyphenyl acetamide group provides a distinct hydrophobic and electronic profile compared to simple methyl, phenyl, or unsubstituted acetamide analogs. While no direct comparison is available, a structural parallel can be drawn to the well-characterized Hedgehog pathway inhibitor JK184, which also contains a 4-ethoxyphenyl group on a thiazole scaffold and displays an IC50 of 30 nM in Gli-dependent transcriptional reporter assays . This demonstrates that the 4-ethoxyphenyl moiety can contribute to high potency in certain biological contexts.

Medicinal Chemistry Anticancer Kinase

Physicochemical Differentiation

When compared to other closely related thiazole-acetamide analogs (e.g., N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, and 2-(4-ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide), the target compound has a molecular weight of 339.41 and includes both a hydrogen bond donor (amide NH) and multiple acceptors (ethoxy oxygen, pyridine nitrogen) . This profile aligns with heuristic drug-likeness criteria such as Lipinski's Rule of Five.

Molecular Properties Drug-likeness Physicochemical Properties

Application Scenarios for 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 923483-90-3)


Kinase Inhibitor Lead Discovery

Given the established precedent of structurally related compounds as kinase inhibitors—including thiazolyl N-benzyl-substituted acetamides as Src kinase inhibitors (GI50 values of 1-2 μM) [1] and pyridinyl-thiazole derivatives as ROCK II inhibitors —this compound could be investigated as a novel kinase inhibitor scaffold. The 3-pyridyl-thiazole core is a recognized kinase hinge-binding motif.

Anti-Chondrosarcoma Drug Development

The closest structurally analogous compound class with published anticancer efficacy is the 4-(2/3/4-pyridyl)thiazole-2-acetamide derivatives, which showed activity against chondrosarcoma (SW1353) cells with IC50 values as low as 2.03 μM (compared to doxorubicin at 5.05 μM) [2]. This provides a rationale for screening the target compound in similar sarcoma models.

Anticancer Compound Library Expansion

This compound's unique combination of a 3-pyridyl-thiazole core and a 4-ethoxyphenyl acetamide side chain makes it a chemically tractable scaffold for building structure-activity relationship (SAR) libraries. The ethoxy group provides a handle for further modification, while the pyridine nitrogen offers a potential salt-bridge or hydrogen bond interaction site.

Chemical Probe Development for Hedgehog Pathway Research

The presence of a 4-ethoxyphenyl group on a thiazole scaffold parallels the structure of the potent Hedgehog pathway inhibitor JK184. If the compound demonstrates Hh pathway modulation, it could serve as a starting point for developing probes with potentially distinct selectivity profiles .

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.